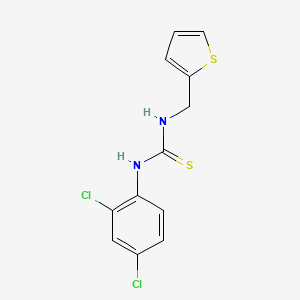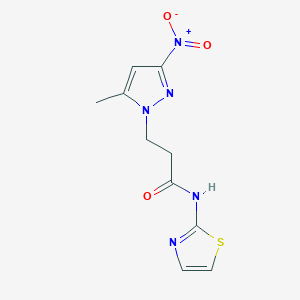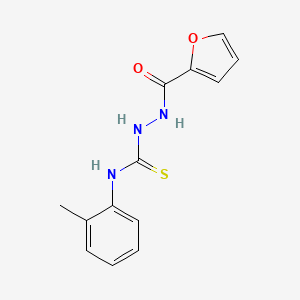![molecular formula C15H21FN2O B5748026 4-fluoro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5748026.png)
4-fluoro-N-[3-(1-piperidinyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[3-(1-piperidinyl)propyl]benzamide is a chemical compound that belongs to the class of benzamides. It is also known as 4F-3PPP and has been extensively studied for its potential use in scientific research. In
作用機序
The mechanism of action of 4F-3PPP involves its interaction with the dopamine transporter (DAT). It has been found to bind to the DAT and inhibit its reuptake function, leading to increased dopamine release (Zhang et al., 2010). This mechanism is similar to that of other dopamine reuptake inhibitors such as cocaine and methylphenidate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4F-3PPP have been studied extensively. It has been found to increase dopamine release in the striatum, which is associated with reward and motivation (Zhang et al., 2010). It has also been found to increase locomotor activity in mice (Zhang et al., 2010). These effects make it a promising compound for studying the role of dopamine in various physiological processes.
実験室実験の利点と制限
One of the advantages of 4F-3PPP is that it is a selective DAT inhibitor, meaning that it does not affect other neurotransmitter systems (Zhang et al., 2010). This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation of using 4F-3PPP in lab experiments is that it is a relatively new compound and its long-term effects are not well understood.
将来の方向性
There are several future directions for research on 4F-3PPP. One area of interest is its potential use in the treatment of addiction. Since it affects the dopamine system, which is involved in reward and motivation, it may be useful in reducing drug cravings and relapse (Zhang et al., 2010). Another area of interest is its potential use in the treatment of Parkinson's disease. Since Parkinson's disease is characterized by a loss of dopamine-producing neurons, compounds that increase dopamine release may be useful in treating the disease (Zhang et al., 2010).
Conclusion
In conclusion, 4F-3PPP is a promising compound for scientific research. Its selective DAT inhibition and effects on the dopamine system make it useful for studying the role of dopamine in various physiological processes. While its long-term effects are not well understood, there are several future directions for research on this compound, including its potential use in the treatment of addiction and Parkinson's disease.
合成法
The synthesis of 4F-3PPP involves the reaction between 4-fluorobenzoyl chloride and 3-(1-piperidinyl)propylamine in the presence of a base. The resulting product is then purified using column chromatography. This method has been described in detail in a study published by Zhang et al. (2010).
科学的研究の応用
4F-3PPP has been found to have potential applications in various scientific research fields. It has been studied for its effects on the dopamine system and has been found to increase dopamine release in the striatum (Zhang et al., 2010). This makes it a promising compound for studying the role of dopamine in various physiological processes.
特性
IUPAC Name |
4-fluoro-N-(3-piperidin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c16-14-7-5-13(6-8-14)15(19)17-9-4-12-18-10-2-1-3-11-18/h5-8H,1-4,9-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPENPGIJAFVCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5747970.png)

![4,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]nicotinonitrile](/img/structure/B5747978.png)
![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5747986.png)
![4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5747993.png)
![5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5747997.png)
![6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5747998.png)



